Cyclododecene

Overview

Description

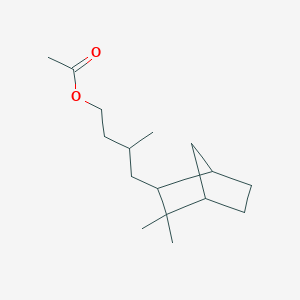

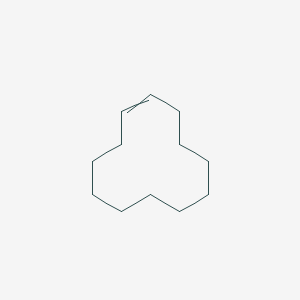

Cyclododecene (C12H24) is an organic compound consisting of 12 carbon atoms and 24 hydrogen atoms. It is a cyclic hydrocarbon, meaning it is composed of several rings of carbon atoms with hydrogen atoms attached to them. This compound is a colorless, viscous liquid with a low boiling point and a high flash point. It is insoluble in water but soluble in most organic solvents. This compound has a variety of applications in the chemical industry, including as a synthetic intermediate, a lubricant, a solvent, and a fuel additive. Its low boiling point and high flash point make it an ideal choice for many laboratory experiments.

Scientific Research Applications

Hydrogenation Methods : A study by Alonso and Yus (2001) presented an alternative method for the hydrogenation of cyclododecene using a reductive system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, avoiding the need for molecular hydrogen (Alonso & Yus, 2001).

Chemical Transformations and Applications : Oshnyakova et al. (2008) discussed the transformation of this compound into cyclododecanol, a precursor for substances used in the manufacture of polyesters, polyamides, Nylon-12, and plasticizers (Oshnyakova et al., 2008).

Polymerization Studies : Karabulut et al. (2004) described the ring-opening metathesis polymerization of this compound using an electrochemically reduced tungsten-based catalyst. They explored the influence of reaction conditions on polymerization yield and characterized the resulting polymer (Karabulut et al., 2004).

Selective Hydrogenation : Tsuji and Suzuki (1977) achieved high selectivity in hydrogenating cyclododecatriene to this compound using RuCl2(PPh3)3 as a catalyst (Tsuji & Suzuki, 1977).

Oxidation Kinetics : Mahajan, Sharma, and Sridhar (2004) studied the uncatalyzed liquid-phase oxidation of this compound with molecular oxygen, examining the reaction kinetics and proposing a mechanism based on their results (Mahajan et al., 2004).

Heterogeneous Catalysis : Wieβmeier and Hönicke (1996) investigated the heterogeneously catalyzed gas-phase hydrogenation of cyclododecatriene on palladium catalysts with regular pore systems, examining product selectivities and mass transport influences (Wieβmeier & Hönicke, 1996).

Catalyzed Acetoxylation : Kolev et al. (2003) conducted a kinetic study on the palladium(ii)-catalyzed acetoxylation of this compound, obtaining cyclododec-2-en-1-yl acetates with high selectivity (Kolev et al., 2003).

Conformational Analysis : Han et al. (2010) synthesized and determined the configuration and conformation of 1,2-disubstituted cyclododecenes, providing insights into their chemical structure (Han et al., 2010).

Ozonolysis Research : Kim et al. (1995) carried out ozonolysis of this compound, producing various chemical compounds and exploring the reaction variables affecting product distribution (Kim et al., 1995).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known to participate in various organic synthesis reactions .

Biochemical Pathways

Cyclododecene, (E)- is involved in several biochemical pathways. It is an intermediate in the production of Nylon 12, polyesters, and synthetic lubricating oils . It is also used in the synthesis of flame retardants, detergents, and other chemicals .

Pharmacokinetics

It is known that it is insoluble in water but soluble in alcohol .

Result of Action

The molecular and cellular effects of this compound, (E)-'s action are largely dependent on its role in the specific biochemical pathway in which it is involved. For instance, in the production of Nylon 12, it serves as a precursor to laurolactam .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, (E)-. For example, it is stable under room temperature conditions . It is also known to be lipophilic and has the potential to bioaccumulate . It is usually present in the environment adsorbed on the surface of soil particles .

properties

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclododecene?

A1: this compound has the molecular formula C12H22 and a molecular weight of 166.3 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are commonly employed to characterize this compound, including:

- NMR spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and conformation of this compound and its derivatives. [, , ]

- IR spectroscopy: Infrared spectroscopy is helpful in identifying functional groups, particularly the presence of the C=C double bond in this compound. [, , ]

- UV-Vis spectroscopy: While not as commonly used for this compound itself, UV-Vis spectroscopy is helpful in characterizing conjugated derivatives like dehydrobenzoannulenes. [, ]

Q3: What is the significance of this compound in catalytic reactions?

A4: this compound serves as a valuable starting material and intermediate in various chemical syntheses. For example, it can be converted to 1,12-dodecanedioic acid, a precursor for nylon production, through ozonolysis. [] It's also used in the production of laurolactam, another nylon precursor. []

Q4: Can this compound be selectively hydrogenated?

A5: Yes, this compound can be selectively hydrogenated to cyclododecane. Research has focused on developing catalysts and reaction conditions that favor this compound formation over complete hydrogenation to cyclododecane. One study investigated the use of palladium catalysts with regular pore systems for this purpose. [] Another study explored the use of bimetallic Ru-Sn nanoparticle catalysts for the selective hydrogenation of 1,5,9-cyclododecatriene to this compound. []

Q5: How does the ring size of cycloalkenes influence their reactivity in epoxidation reactions?

A6: The reactivity of cycloalkenes in epoxidation reactions is significantly influenced by ring size. For instance, studies using iodosylbenzene and metalloporphyrin catalysts demonstrated that smaller rings like cyclopentene and cyclohexene are more prone to allylic oxidation, while larger rings like cyclooctene and this compound primarily undergo epoxidation. This selectivity is attributed to the conformational constraints imposed by the ring size on the transition state of the allylic oxidation pathway. []

Q6: What are some examples of catalysts used for this compound epoxidation?

A6: Various catalysts have been investigated for this compound epoxidation, including:

- Titania-silica aerogels: These catalysts exhibit excellent activity and selectivity in this compound epoxidation using cumene hydroperoxide as the oxidant. The drying method and calcination temperature significantly influence their performance. [, ]

- Tungsten-based catalysts: Tungsten oxide/2,2'-bipyridine hybrid materials have demonstrated high catalytic activity in this compound epoxidation using aqueous hydrogen peroxide as the oxidant. These materials act as sources of soluble active species, specifically the oxodiperoxo complex, which forms in situ. []

Q7: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry techniques like molecular mechanics (MM) and quantum chemical calculations have been utilized to investigate the conformational behavior of this compound. [, ] For example, MM calculations helped determine the most stable conformation of cis-cyclododecene. [, ] These methods have also been used to study the conformational preferences of trans-cyclododecene. []

Q8: Are there specific formulation strategies to improve the stability of this compound?

A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its long-term stability, particularly if it's incorporated into a complex mixture or stored for extended periods. These strategies could include:* Storage under inert atmosphere: Storing this compound under an inert atmosphere like nitrogen or argon minimizes the risk of oxidation.* Addition of antioxidants: Incorporating antioxidants into the formulation can help scavenge free radicals and prevent oxidative degradation.

Q9: What analytical methods are commonly used to quantify this compound?

A10: Gas chromatography (GC) is widely used to quantify this compound, often coupled with mass spectrometry (GC/MS) for accurate identification and quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.